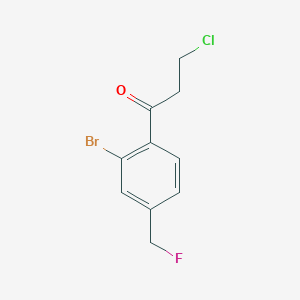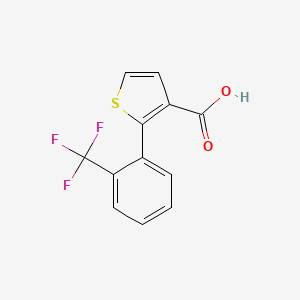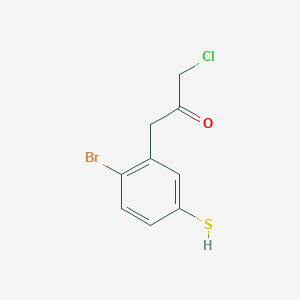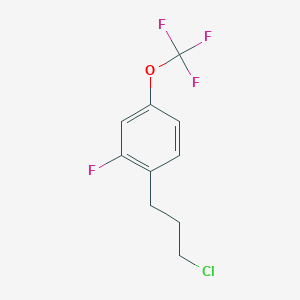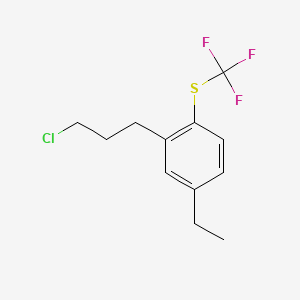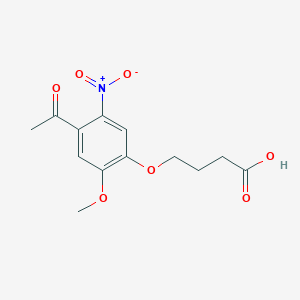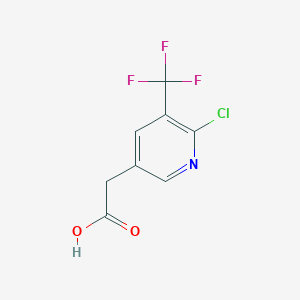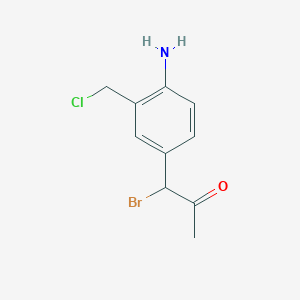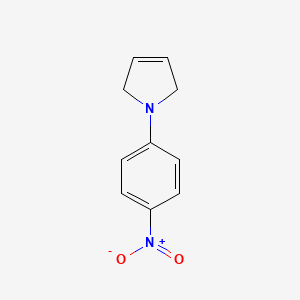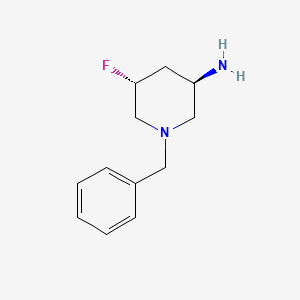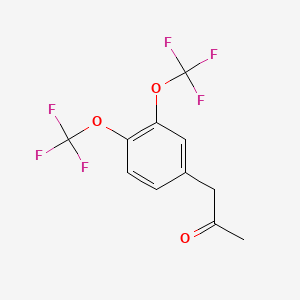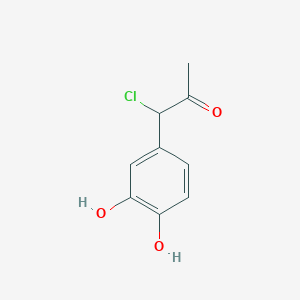![molecular formula C16H12BrN5O B14056885 4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine CAS No. 100069-43-0](/img/structure/B14056885.png)
4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a furan ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diazenyl intermediate: This step involves the reaction of 4-bromo-2-pyridine with a diazonium salt under acidic conditions to form the diazenyl intermediate.
Coupling with furan: The diazenyl intermediate is then coupled with a furan derivative under basic conditions to form the furan-diazene compound.
Hydrazone formation: Finally, the furan-diazene compound is reacted with phenylhydrazine under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Methanone, [2-(4-chloro-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone
- Methanone, [2-(4-fluoro-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone
Uniqueness
Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its chloro or fluoro analogs.
This detailed article provides a comprehensive overview of Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
100069-43-0 |
|---|---|
Molecular Formula |
C16H12BrN5O |
Molecular Weight |
370.20 g/mol |
IUPAC Name |
N'-anilino-N-(4-bromopyridin-2-yl)iminofuran-2-carboximidamide |
InChI |
InChI=1S/C16H12BrN5O/c17-12-8-9-18-15(11-12)20-22-16(14-7-4-10-23-14)21-19-13-5-2-1-3-6-13/h1-11,19H |
InChI Key |
YARKNXOEWAQFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=CO2)N=NC3=NC=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


